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Abstract
Apitolisib (also known as GDC-0980) is a potent, orally bioavailable small molecule that dually

inhibits Class I phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin

(mTOR). By targeting two critical nodes in the PI3K/AKT/mTOR signaling pathway, Apitolisib
has demonstrated significant preclinical and clinical activity against a range of human cancers.

This document provides a comprehensive technical overview of Apitolisib, including its

molecular formula, physicochemical properties, mechanism of action, and detailed

experimental protocols for its evaluation.

Chemical and Physical Properties
Apitolisib is a thienopyrimidine derivative with the following molecular characteristics:
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Property Value Source

Molecular Formula C₂₃H₃₀N₈O₃S [1][2]

Molecular Weight 498.60 g/mol [2][3]

CAS Number 1032754-93-0 [1]

Appearance Powder [1]

Storage Conditions

2 years at -20°C (Powder), 2

weeks at 4°C in DMSO, 6

months at -80°C in DMSO

[1]

Predicted pKa (Strongest

Acidic)
13.47 [4]

Predicted pKa (Strongest

Basic)
6.76 [4]

Predicted LogP 1.52 [4]

Mechanism of Action and Signaling Pathway
Apitolisib exerts its anti-neoplastic effects by inhibiting the kinase activity of both PI3K and

mTOR, key components of a signaling pathway frequently deregulated in cancer.[5][6][7] This

dual inhibition leads to the suppression of downstream signaling, resulting in the induction of

apoptosis and inhibition of cell proliferation.[8][9]

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell

growth, survival, and metabolism.[7] Upon activation by growth factors, PI3K phosphorylates

phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-

trisphosphate (PIP3). PIP3 serves as a docking site for proteins with pleckstrin homology (PH)

domains, such as AKT and PDK1, leading to AKT activation. Activated AKT, in turn,

phosphorylates a multitude of downstream targets, including mTOR. mTOR itself is a

serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, which

regulate protein synthesis, cell growth, and survival.[10]

Apitolisib targets the ATP-binding sites of both PI3K and mTOR, thereby blocking the entire

downstream signaling cascade.[6]
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Apitolisib inhibits the PI3K/AKT/mTOR signaling pathway.

In Vitro and In Vivo Efficacy
Apitolisib has demonstrated potent inhibitory activity against various cancer cell lines and in

vivo tumor models.

In Vitro Kinase and Cell-Based Assays
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Target Assay Type IC₅₀ / Kᵢ Source

PI3Kα Cell-free 5 nM [1][3][10]

PI3Kβ Cell-free 27 nM [1][3][10]

PI3Kδ Cell-free 7 nM [1][3][10]

PI3Kγ Cell-free 14 nM [1][3][10]

mTOR Cell-free 17 nM (Kᵢ) [1][3]

PC3 (Prostate) Cell Proliferation 307 nM [3]

MCF7 (Breast) Cell Proliferation 255 nM [3]

A-172 (Glioblastoma)
Apoptosis Induction

(20 µM, 48h)
46.47% apoptotic cells [8]

U-118-MG

(Glioblastoma)

Apoptosis Induction

(20 µM, 48h)
7.7% apoptotic cells [8]

In Vivo Xenograft Models
In mouse xenograft models, orally administered Apitolisib has shown significant anti-tumor

activity. For instance, in both PC-3 (prostate cancer) and MCF-7 (breast cancer) xenograft

models, a dose of 1 mg/kg resulted in significant tumor growth delay.[3] At the maximum

tolerated dose of 7.5 mg/kg, tumor stasis or regression was observed.[3]

Pharmacokinetics
Pharmacokinetic studies in both preclinical models and human clinical trials have characterized

the absorption, distribution, metabolism, and excretion of Apitolisib.
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Species Dose Route Key Findings Source

Mouse 1 mg/kg IV

Low clearance

(Clp: 9.2

mL/min/kg), Vss:

1.7 L/kg

[3]

Mouse
5 mg/kg & 50

mg/kg
Oral

Favorable

pharmacokinetic

parameters

[3]

Human 2-70 mg Oral

Dose-

proportional

pharmacokinetic

s

[11][12]

Human ≥16 mg Oral

Target

modulation

observed

[11][12]

Experimental Protocols
The following are representative experimental methodologies for evaluating the activity of

Apitolisib.

Cell Viability and Proliferation Assay (MTT or CellTiter-
Glo)
This protocol is adapted from studies on glioblastoma and other cancer cell lines.[3][8]
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A typical workflow for assessing cell viability after Apitolisib treatment.

Methodology:

Cell Seeding: Plate cancer cells (e.g., A-172, U-118-MG, PC3, MCF7) in 96-well plates at a

density of 2 x 10⁵ cells per well and allow them to adhere for 24 hours.[8]
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Treatment: Replace the culture medium with fresh medium containing various concentrations

of Apitolisib (e.g., 50 nM to 50,000 nM).[8] Include a vehicle control (e.g., DMSO).

Incubation: Incubate the plates for a defined period, typically 24 to 72 hours.

Reagent Addition:

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow for

formazan crystal formation. Solubilize the crystals with a solubilization buffer.

For CellTiter-Glo assay: Add CellTiter-Glo reagent to each well to lyse the cells and

generate a luminescent signal proportional to the amount of ATP present.

Data Acquisition: Measure the absorbance at a specific wavelength (for MTT) or

luminescence (for CellTiter-Glo) using a plate reader.

Analysis: Calculate the percentage of cell viability relative to the untreated control and

determine the IC₅₀ value by fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This method is used to quantify the induction of apoptosis by Apitolisib.

Methodology:

Cell Treatment: Seed cells in 6-well plates and treat with Apitolisib at desired

concentrations for 24 or 48 hours.[8]

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated

Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V- /

PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic

(Annexin V- / PI+).
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Clinical Development
Apitolisib has been evaluated in several Phase I and II clinical trials for various solid tumors.

[4][11][13][14]

A first-in-human Phase I trial established the safety, tolerability, and recommended Phase II

dose (RP2D) of Apitolisib.[11][12] The most common grade ≥3 toxicities observed at the

RP2D of 40 mg once daily included hyperglycemia, rash, liver dysfunction, and diarrhea.[11]

[12] Pharmacodynamic studies in this trial confirmed target engagement at doses ≥16 mg, as

evidenced by the suppression of phosphorylated AKT levels.[11][12]

A Phase II trial in patients with metastatic renal cell carcinoma compared Apitolisib to

everolimus.[14][15] This study found that dual PI3K/mTOR inhibition with Apitolisib was less

effective and associated with more high-grade adverse events compared to everolimus.[14]

Conclusion
Apitolisib is a potent dual inhibitor of the PI3K/mTOR pathway with demonstrated preclinical

anti-cancer activity. While its clinical development has faced challenges related to its toxicity

profile, it remains a valuable tool for cancer research and a lead compound for the

development of next-generation PI3K/mTOR inhibitors. The experimental protocols outlined in

this guide provide a framework for the continued investigation of Apitolisib and other

molecules targeting this critical signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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